9-ethyl-2-nitro-9H-fluorene
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Overview
Description
9-ethyl-2-nitro-9H-fluorene: is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.276 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both an ethyl group and a nitro group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-ethyl-2-nitro-9H-fluorene typically involves the nitration of 9-ethylfluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-ethyl-2-nitro-9H-fluorene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding nitrofluorenone derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, tin(II) chloride, iron powder with hydrochloric acid.
Substitution: Electrophiles such as halogens, sulfonic acids, or alkylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitrofluorenone derivatives.
Reduction: Amino derivatives of fluorene.
Substitution: Various substituted fluorenes depending on the electrophile used.
Scientific Research Applications
Chemistry: 9-ethyl-2-nitro-9H-fluorene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of 9-ethyl-2-nitro-9H-fluorene depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the fluorene core. In biological systems, the compound may interact with cellular targets through its nitro and ethyl groups, potentially affecting enzyme activity or cellular signaling pathways .
Comparison with Similar Compounds
2-nitrofluorene: Similar structure but lacks the ethyl group.
9-ethylfluorene: Lacks the nitro group.
9-nitrofluorene: Lacks the ethyl group.
Uniqueness: 9-ethyl-2-nitro-9H-fluorene is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and physical properties.
Biological Activity
9-Ethyl-2-nitro-9H-fluorene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C15H15NO2 |
Molecular Weight | 241.29 g/mol |
CAS Number | 66009-04-9 |
IUPAC Name | This compound |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, potentially resulting in various biological effects.
- Anticancer Activity :
- Antimicrobial Properties :
-
Immunotoxicity :
- The compound has been evaluated for immunotoxic effects using assays such as the Local Lymph Node Assay (LLNA). Results indicated that exposure to certain nitroaromatic compounds can lead to increased lymphocyte proliferation, suggesting a potential for sensitization and allergic responses in some cases .
Case Studies
Several studies have documented the biological effects of this compound and similar compounds:
-
Study on Anticancer Effects :
- In a study published in Molecules, researchers investigated the cytotoxic effects of various nitrofluorene derivatives on human cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity, with IC50 values indicating potent activity against specific cancer types .
-
Evaluation of Antimicrobial Activity :
- Another study assessed the antimicrobial properties of nitroaromatic compounds, including this compound. The findings revealed effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.
- Immunotoxicological Assessment :
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
9-ethyl-2-nitro-9H-fluorene |
InChI |
InChI=1S/C15H13NO2/c1-2-11-12-5-3-4-6-13(12)14-8-7-10(16(17)18)9-15(11)14/h3-9,11H,2H2,1H3 |
InChI Key |
LITYKTYFNCYGTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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